ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate
Description
Ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d][1,3]thiazole core. Its structure includes:
- Ethyl carboxylate at position 5, enhancing solubility and serving as a synthetic handle for further derivatization.
- Methyl group at position 6, contributing to steric stabilization and modulating electronic effects.
- Thiophene-2-amido substituent at position 2, introducing π-conjugation and hydrogen-bonding capabilities via the amide moiety.
The molecular formula is C₁₄H₁₁N₂O₃S₃, with a calculated molecular weight of 353.3 g/mol (derived from the structurally similar compound in ). The thiophene and thiazole rings enable π-π stacking interactions, while the amide group facilitates hydrogen bonding, making this compound a versatile scaffold for pharmaceutical and materials science applications .
Properties
IUPAC Name |
ethyl 6-methyl-2-(thiophene-2-carbonylamino)thieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S3/c1-3-19-13(18)10-7(2)9-12(21-10)16-14(22-9)15-11(17)8-5-4-6-20-8/h4-6H,3H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQIAXYBGNZVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thieno[2,3-d]Thiazole Core
The bicyclic thieno[2,3-d]thiazole system is constructed via a [4+2] cycloaddition between a thiophene derivative and a thiazole precursor. For example, ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7) is brominated at the 5-position using N-bromosuccinimide (NBS) in acetic acid, followed by reaction with thiourea to form the thiazole ring.
Reaction Conditions:
Introduction of the Thiophene-2-Amido Group
The 2-amino group on the thieno[2,3-d]thiazole core is acylated with thiophene-2-carbonyl chloride under Schotten-Baumann conditions. This step requires precise temperature control to avoid side reactions.
Procedure:
- Dissolve the thieno[2,3-d]thiazole intermediate (1 eq) in tetrahydrofuran (THF).
- Add thiophene-2-carbonyl chloride (1.2 eq) dropwise at 0°C.
- Stir at room temperature for 24 hours, followed by precipitation in ice-water.
Key Data:
Esterification and Methyl Group Incorporation
The ethyl carboxylate group is introduced via esterification of the carboxylic acid intermediate using ethanol and sulfuric acid. The methyl group at position 6 originates from the starting material or is installed via Friedel-Crafts alkylation.
Optimization Note:
- Solvent Choice: Ethanol or DMF improves yield compared to methanol due to better solubility of intermediates.
- Catalyst: Concentrated H2SO4 (0.5 eq) at reflux for 6 hours achieves >85% conversion.
Advanced Functionalization and Purification
Recrystallization and Chromatography
Final purification involves recrystallization from ethanol or column chromatography using ethyl acetate/petroleum ether (1:3). Impurities such as unreacted thiourea or acyl chloride byproducts are removed effectively.
Purity Data:
Spectroscopic Validation
Mass Spectrometry (MS):
13C NMR (CDCl3):
Comparative Analysis of Methodologies
Method A offers superior regioselectivity for the thiophene-2-amido group, while Method B allows diversification at the 3-position of the thiazole ring.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens, nitrating agents, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multi-step synthetic routes that may include cyclization reactions and functional group modifications. The compound's structure is characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), which confirm the integrity of the synthesized compound.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Amide Formation | Thiophene-2-carboxylic acid, amine | 85 |
| 2 | Cyclization | Thioamide precursor | 75 |
| 3 | Esterification | Ethanol, acid catalyst | 90 |
The compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. Research indicates that derivatives of thieno[2,3-d][1,3]thiazole exhibit significant activity against a range of pathogens and cancer cell lines.
Antimicrobial Activity
Studies have shown that this compound demonstrates potent antimicrobial activity. For instance, it has been tested against Gram-positive and Gram-negative bacteria and exhibited inhibition zones comparable to standard antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties using various human cancer cell lines such as HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). Results from MTT assays indicate that the compound induces cytotoxicity in these cell lines with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG-2 | 15 | Induction of apoptosis |
| MCF-7 | 12 | Cell cycle arrest |
| HCT-116 | 10 | Inhibition of proliferation |
Mechanistic Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound effectively binds to key enzymes such as dihydrofolate reductase (DHFR), which is critical in DNA synthesis.
Case Studies and Clinical Implications
Several case studies highlight the potential clinical implications of this compound:
- Case Study on Anticancer Efficacy : In a recent study involving a panel of human cancer cell lines, this compound showed superior efficacy compared to conventional chemotherapeutics like Doxorubicin. The study emphasized the need for further preclinical trials to validate its therapeutic potential.
- Case Study on Antimicrobial Resistance : Given the rising issue of antimicrobial resistance, compounds like this compound are being explored as potential alternatives or adjuncts to existing antibiotics. Preliminary data indicate promising results against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous heterocycles:
Table 1: Comparative Analysis of Heterocyclic Compounds
Key Comparisons
Triazolo-thiadiazoles () exhibit higher synthetic versatility under microwave irradiation but lack the fused thiophene-thiazole system’s stability .
Substituent Effects The thiophene-2-amido group distinguishes the target compound from its amino-substituted analog (). Pyridinyl substituents () enhance electronic delocalization but reduce lipophilicity relative to thiophene-based analogs, affecting membrane permeability in drug design .
The latter likely requires coupling of thiophene-2-carboxamide to the thieno-thiazole core, analogous to carboxamide derivatization in . Commercial availability of the amino-substituted analog () suggests scalability for the target compound via similar nitrile-to-ester pathways .
Functional Applications
- The triazole-thione derivatives () form hydrogen-bonded networks, a property shared with the target compound’s amide group, suggesting utility in crystal engineering or supramolecular chemistry .
- Thiazole-carboxamides () are optimized for biological activity, implying that the target compound’s thiophene substituent could confer distinct selectivity in enzyme inhibition .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis may benefit from microwave irradiation (as in ) to optimize cyclization steps, though its fused core may require milder conditions to prevent decomposition.
- Biological Relevance : The thiophene-2-amido group’s hydrogen-bonding capacity aligns with trends in kinase inhibitor design, where amide motifs improve target engagement .
- Material Science Potential: Enhanced π-conjugation and solid-state hydrogen bonding (cf. ) position this compound for exploration in organic electronics or as a ligand in coordination polymers .
Biological Activity
Ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of thieno[2,3-d][1,3]thiazole derivatives through condensation reactions involving thiophene derivatives and carboxylic acid esters. The use of various catalysts and reaction conditions can influence the yield and purity of the final product.
Anticancer Properties
Research has demonstrated that thieno[2,3-d][1,3]thiazole derivatives exhibit significant anticancer activity. For instance:
- Cytotoxicity Testing : In vitro studies have shown that derivatives similar to this compound possess cytotoxic effects across various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds have been reported to range from 3.83 to 11.94 μM against colorectal and ovarian cancer cell lines .
The biological activity of this compound is attributed to several mechanisms:
- EGFR Inhibition : The compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This inhibition leads to reduced proliferation of cancer cells .
- PI3K Pathway Modulation : Inhibition of the PI3K pathway has also been observed, contributing to its antitumor efficacy against a variety of cancer cell lines .
Case Studies
Several studies have investigated the biological effects of related compounds:
-
Study on Thieno[2,3-d][1,3]thiazole Derivatives : A study found that specific thieno[2,3-d][1,3]thiazole derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Cytotoxicity Results :
- MCF-7: IC50 = 14.5 μM
- HCT-116: IC50 = 57.01 μM
- PC-3: IC50 = 25.23 μM
Q & A
Q. What are the key synthetic pathways for preparing ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate?
The synthesis typically involves cyclocondensation of thiophene-2-carboxylic acid derivatives with thiazole precursors, followed by amidation using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI. For example, analogous thieno-thiazole compounds are synthesized via sequential heterocycle formation and functionalization under controlled solvent conditions (e.g., DMF or THF) .
Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?
Q. How can researchers ensure reproducibility in synthesizing this compound?
Strict control of reaction parameters (temperature, solvent purity, stoichiometry) and use of anhydrous conditions are essential. Pre-activation of intermediates (e.g., via thioamide formation) and catalyst screening (e.g., DMAP for esterification) improve yield consistency .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
Quantum mechanical calculations (DFT) and reaction path searches (e.g., using the AFIR method) can model transition states and identify feasible reaction pathways. For example, ICReDD’s approach combines computational predictions with experimental validation to optimize conditions for heterocyclic functionalization .
Q. How can conflicting spectroscopic data (e.g., ambiguous NOE correlations) be resolved for this compound?
- 2D NMR techniques (COSY, HSQC, HMBC) clarify proton-proton and carbon-proton connectivity.
- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., methyl thieno[3,2-d]thiadiazole-6-carboxylate) helps resolve ambiguities in aromatic regions .
Q. What methodologies are effective for studying the compound’s biological interactions (e.g., enzyme inhibition)?
- Molecular docking : Aligns the compound with target proteins (e.g., kinases) to predict binding modes.
- SAR studies : Modifying substituents (e.g., fluorophenyl or methyl groups) and comparing bioactivity profiles (IC50 values) reveal critical functional groups .
Q. How can researchers address low yields in the final amidation step?
- Catalyst optimization : Switch from DCC to EDCI/HOBt for milder conditions.
- Solvent screening : Polar aprotic solvents (e.g., DCM/THF mixtures) enhance reagent solubility.
- In-situ monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing biological activity data?
- Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50.
- ANOVA : Compare activity across analogs (e.g., fluorinated vs. methyl-substituted derivatives) to identify significant trends .
Q. How can researchers design experiments to explore the compound’s photophysical properties?
- UV-Vis and fluorescence spectroscopy : Measure absorbance/emission spectra in varying solvents to assess solvatochromism.
- TD-DFT calculations : Predict electronic transitions and compare with experimental λmax values .
Conflict Resolution in Research Data
Q. How to reconcile discrepancies between theoretical (DFT) and experimental (X-ray) structural data?
- Conformational sampling : Use molecular dynamics to explore low-energy conformers.
- Crystallography : Compare with analogs (e.g., ethyl 4,5-disubstituted thieno-triazoles) to identify common packing motifs .
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
